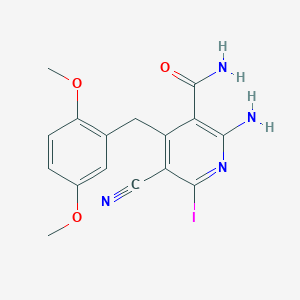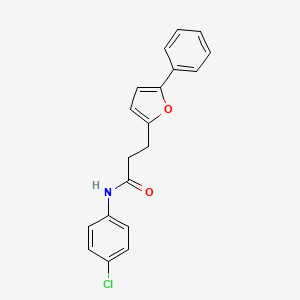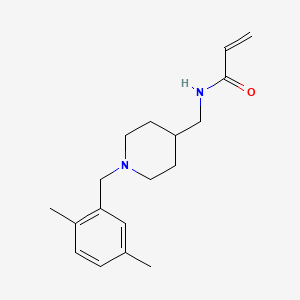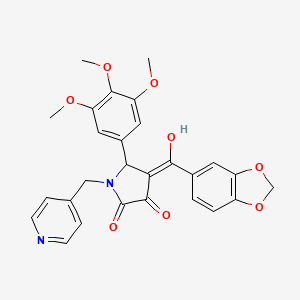
1-(1H-benzimidazol-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE is a complex organic compound that features a benzimidazole ring, a trimethoxyphenyl group, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzimidazole and pyrazole intermediates can be coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE: Lacks the trimethoxyphenyl group.
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE: Has fewer methoxy groups on the phenyl ring.
Uniqueness
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE is unique due to the presence of the trimethoxyphenyl group, which can influence its chemical reactivity and biological activity. The additional methoxy groups can enhance its solubility and potentially its interaction with biological targets.
Eigenschaften
Molekularformel |
C19H19N5O3 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C19H19N5O3/c1-25-15-8-11(9-16(26-2)18(15)27-3)14-10-17(20)24(23-14)19-21-12-6-4-5-7-13(12)22-19/h4-10H,20H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
VOYZWIXNTRUBHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=C2)N)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11042310.png)
![5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11042315.png)
![ethyl [4-(3-amino-1-{2-[(2-fluorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11042320.png)

![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042333.png)

![ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11042337.png)


![N-[(4-chlorophenyl)carbamothioyl]-3,4-dihydroisoquinoline-2(1H)-carboximidamide](/img/structure/B11042364.png)


![2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11042376.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042380.png)
